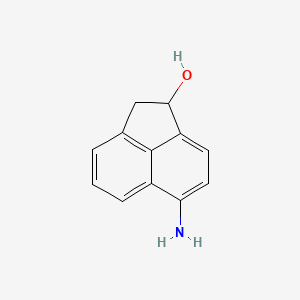
1-Acenaphthylenol, 1,2-dihydro-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is a chemical compound with the molecular formula C12H9NO2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the acenaphthylene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- typically involves the nitration of acenaphthylene followed by reduction and hydroxylation steps. One common method includes:
Nitration: Acenaphthylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Hydroxylation: Finally, the amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 1-acenaphthylenone, 1,2-dihydro-4-nitro-.
Reduction: Formation of 1-acenaphthylenol, 1,2-dihydro-4-amino-.
Substitution: Formation of various substituted acenaphthylenol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Acenaphthylenol, 1,2-dihydro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Acenaphthylenol, 1,2-dihydro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Acenaphthylenol, 1,2-dihydro-5-nitro-: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Acenaphthene, 5-nitro-: Another nitro-substituted acenaphthene derivative with distinct chemical properties.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-4-nitro- is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
81851-73-2 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
6-amino-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-9-11(14)6-7-2-1-3-8(10)12(7)9/h1-5,11,14H,6,13H2 |
Clave InChI |
JQPCDAHIQQPRKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=C(C3=CC=CC1=C23)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


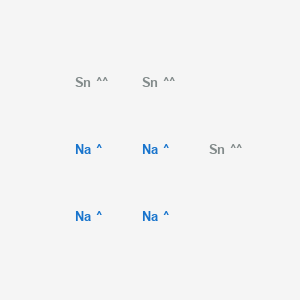

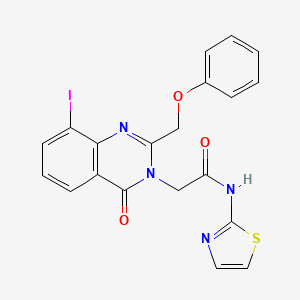
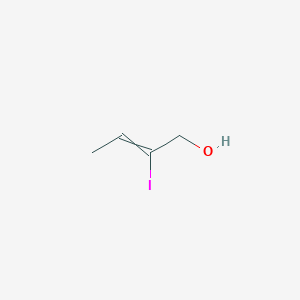
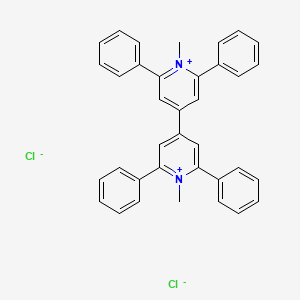


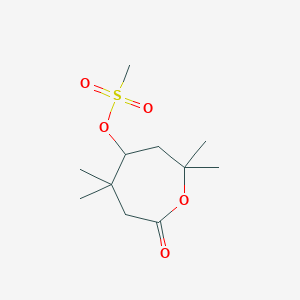
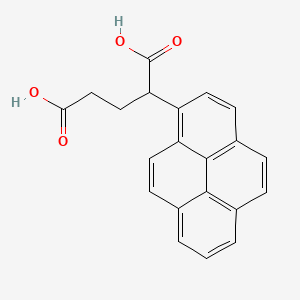
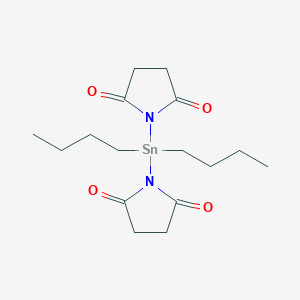
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
